2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide
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Overview
Description
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide is a heterocyclic compound that contains a tetrazole ring substituted with an amino-phenyl group and an acetamide moiety
Scientific Research Applications
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Biochemical Analysis
Biochemical Properties
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidizing agents and acidic materials, leading to the liberation of corrosive and toxic gases . These interactions suggest that this compound can participate in redox reactions and potentially influence the activity of enzymes involved in oxidative stress responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular oxidizers can lead to changes in gene expression related to oxidative stress responses . Additionally, its impact on cellular metabolism can be observed through its interactions with metabolic enzymes, potentially altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable complexes with metals and other molecules suggests that it can influence enzyme activity by altering the availability of essential cofactors . Furthermore, changes in gene expression induced by the compound can result from its interaction with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, the compound has been shown to degrade under certain conditions, leading to changes in its effects on cellular function. Long-term studies have indicated that prolonged exposure to the compound can result in sustained alterations in gene expression and cellular metabolism . These findings highlight the importance of considering temporal effects when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes . These dosage-dependent effects underscore the need for careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation. The compound’s ability to influence metabolic flux and metabolite levels suggests that it can modulate key biochemical pathways, potentially leading to changes in cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific amino acid transporters and subsequently distributed to various organelles where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target biomolecules and exert its effects. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with chloroacetamide to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and the tetrazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives or N-oxides.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted tetrazoles or acetamides.
Mechanism of Action
The mechanism of action of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure with a thiadiazole ring instead of a tetrazole ring.
2-Amino-5-phenyl-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a tetrazole ring.
2-Amino-5-phenyl-1,3,4-triazole: Features a triazole ring in place of the tetrazole ring.
Uniqueness
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.
Properties
IUPAC Name |
2-[5-(2-aminophenyl)tetrazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-7-4-2-1-3-6(7)9-12-14-15(13-9)5-8(11)16/h1-4H,5,10H2,(H2,11,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIFZAAKNIAMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357658 |
Source
|
Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436092-82-9 |
Source
|
Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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